Chemical structure and properties of BOC-Nva-OH.DCHA
Chemical structure and properties of BOC-Nva-OH.DCHA
Technical Profile: Boc-Nva-OH[1][2][3][4][5][6][7][8]·DCHA
Advanced Guide for Peptide Synthesis and Drug Development[5][9][10]
Executive Summary
Boc-Nva-OH[1][2][3][4][5][6][7][8][]·DCHA (N-tert-Butoxycarbonyl-L-norvaline dicyclohexylamine salt) is a specialized amino acid derivative utilized primarily in solid-phase peptide synthesis (SPPS) and medicinal chemistry.[3] While L-Norvaline is a non-proteinogenic amino acid, it serves as a critical bioisostere for Leucine and Methionine in drug design, offering similar hydrophobicity without the oxidation susceptibility of Methionine.[3]
The DCHA salt form is engineered specifically to overcome the physical limitations of the free acid, Boc-Nva-OH, which often exists as a viscous oil or low-melting solid at room temperature.[3] The salt formation yields a stable, crystalline solid, facilitating easier handling, storage, and purification.[3][10] However, the DCHA counterion must be removed prior to peptide coupling to prevent side reactions and ensure efficient acylation.[3][10]
Part 1: Chemical Identity & Structural Analysis[5][10]
The compound consists of the L-enantiomer of Norvaline, protected at the
| Attribute | Detail |
| Chemical Name | |
| CAS Number (Salt) | 67861-96-5 |
| CAS Number (Free Acid) | 53308-95-5 |
| Molecular Formula | |
| Molecular Weight | 398.58 g/mol (Salt); 217.26 g/mol (Free Acid) |
| Stereochemistry | L-Configuration ( |
| Synonyms | Boc-L-2-aminovaleric acid DCHA salt; Boc-Norvaline DCHA |
Structural Visualization
The following diagram illustrates the ionic interaction between the carboxylate of the protected amino acid and the ammonium center of the DCHA, which confers stability.[3][10]
Figure 1: Structural assembly of the Boc-Nva-OH[3]·DCHA salt complex.[10]
Part 2: Physicochemical Properties[5][10][14][15]
The utility of the DCHA salt lies in its superior physical properties compared to the free acid.[3][10]
| Property | Boc-Nva-OH (Free Acid) | Boc-Nva-OH[3][5][]·DCHA (Salt) |
| Physical State | Viscous oil or low-melting solid | White crystalline powder |
| Melting Point | 43–47 °C | >100 °C (Typically) |
| Hygroscopicity | Moderate to High | Low (Non-hygroscopic) |
| Solubility | DCM, DMF, EtOAc, MeOH | DCM, MeOH, Warm EtOAc |
| Storage Stability | Prone to liquefaction at RT | Stable at RT (Store 2–8°C for long term) |
Expert Insight: The free acid of Boc-Norvaline is difficult to weigh precisely due to its oily nature.[3][10] The DCHA salt allows for precise stoichiometry during the preparation of coupling solutions, which is vital for high-yield peptide synthesis.[3]
Part 3: Synthetic Utility & Desalting Protocols[5][10]
Why Desalting is Mandatory
While DCHA stabilizes the amino acid during storage, it is a secondary amine base.[10] If introduced into a coupling reaction (e.g., using DIC/HOBt or HATU), the liberated DCHA can:
-
Interfere with activation: Compete with the amino component.[3][10]
-
Cause Racemization: Promote base-catalyzed racemization of the activated ester.[3][10]
-
Form Salts: Precipitate with coupling reagents or byproducts (e.g., Urea).[3][10]
Therefore, liberating the free acid immediately before use is the standard of care in high-fidelity peptide chemistry.[3][10]
Protocol: Acidolytic Liberation of Boc-Nva-OH
This protocol describes the conversion of the DCHA salt back to the reactive free acid.[3]
Reagents:
-
0.5 M or 1.0 M Potassium Hydrogen Sulfate (
) OR 10% Phosphoric Acid ( ).[3][10] -
Magnesium Sulfate (
) or Sodium Sulfate ( )[3][10][12]
Step-by-Step Workflow:
-
Dissolution: Suspend the calculated amount of Boc-Nva-OH·DCHA in EtOAc (approx. 10 mL/g).[3][10] Shake or sonicate until the solid is mostly dispersed (it may not fully dissolve until acidified).[3][10]
-
Acid Wash: Transfer to a separatory funnel. Add an equal volume of 0.5 M
.[3][10] Shake vigorously for 2–3 minutes. -
Phase Separation: Allow layers to separate. The organic layer contains the Boc-Nva-OH; the aqueous layer contains the DCHA salt.[3] Discard the aqueous layer.[10]
-
Repeat Wash: Repeat the acid wash 2 more times to ensure complete removal of DCHA.[3][10]
-
Neutralization/Drying: Wash the organic layer once with Brine to remove residual acid and water.[3][10] Dry the organic layer over anhydrous
.[3][11][10][13] -
Isolation: Filter off the drying agent and evaporate the EtOAc under reduced pressure (Rotavap).
-
Result: A colorless to pale yellow viscous oil (Boc-Nva-OH Free Acid) is obtained.[10] Use immediately for coupling.
Figure 2: Operational workflow for the removal of DCHA prior to peptide synthesis.
Part 4: Applications in Drug Development[5][10]
1. Bioisosteric Replacement
Norvaline (Nva) is a linear isomer of Valine and is structurally similar to Leucine and Methionine.[3][10]
-
vs. Methionine: Nva lacks the sulfur atom, making it immune to oxidation (sulfoxide formation).[3][10] This is crucial for increasing the shelf-life stability of peptide therapeutics.[3][10]
-
vs. Leucine: Nva has a linear propyl side chain, whereas Leucine is branched (isobutyl).[3][10] This subtle steric difference allows researchers to probe the spatial requirements of a receptor binding pocket.[10]
2. Protease Inhibitors
Boc-Nva-OH is frequently used in the synthesis of inhibitors for serine proteases (e.g., Elastase, Hepatitis C NS3 protease).[3] The linear alkyl chain fits into specific hydrophobic S1 or S2 pockets of the enzyme, often providing improved binding affinity over natural amino acids.[3][10]
3. Analytical Standards
The compound is used as an internal standard in amino acid analysis due to its absence in natural proteins, allowing for precise quantification of hydrolysis efficiency.[3][10]
References
-
Bachem. (2021). Conversion of a DCHA salt to the free acid. Technical Guide.
-
Sigma-Aldrich. (n.d.).[3][10] Boc-Nva-OH Product Specification (CAS 53308-95-5).[2][3] [3][10]
-
Aapptec. (n.d.).[3][10] Converting Boc-Amino Acid DCHA Salts to Free Acids. Technical Support Information Bulletin 1137.
-
BuyersGuideChem. (2025). Boc-Nva-OH.DCHA CAS 67861-96-5 Entry.[3][15]
-
Pennington, M. W., & Dunn, B. M. (1994).[3][10] Peptide Synthesis Protocols. Methods in Molecular Biology, Vol 35. Humana Press.[3][10] (Contextual Citation for General Desalting).
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- 4. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 5. N-Boc-D-norvaline dicyclohexylammonium salt, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Boc-Nva-OH·DCHA | Lab901 [lab901.net]
- 7. peptide.com [peptide.com]
- 8. Boc-Nva-OH.DCHA - 100g | Lab On A Chip [lab-on-a-chip.com]
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